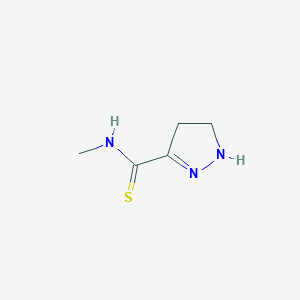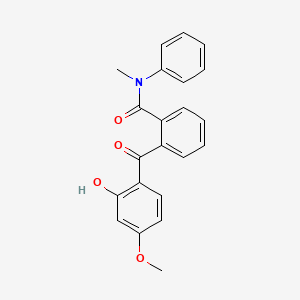![molecular formula C17H13Cl2N2O3- B14192227 1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate CAS No. 920983-19-3](/img/structure/B14192227.png)
1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate involves multiple steps and specific reaction conditions. One common synthetic route includes the use of Vilsmeier-Haack reagent for formylation, followed by subsequent reactions to introduce the dicyano and dichloro groups . Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced products.
Substitution: The presence of reactive functional groups allows for substitution reactions, where different substituents can be introduced under appropriate conditions.
Common reagents used in these reactions include DDQ for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Industry: It is used in the production of advanced materials and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate involves its interaction with molecular targets through its reactive functional groups. The dichloro and dicyano groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions and pathways. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
When compared to similar compounds, 1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate stands out due to its unique combination of dichloro and dicyano groups. Similar compounds include:
- 1,1-Dichloro-2-methyl-3-(4,4-diformyl-1,3-butadien-1-yl)cyclopropane
- 1-[2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes
These compounds share some structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of this compound.
Properties
CAS No. |
920983-19-3 |
|---|---|
Molecular Formula |
C17H13Cl2N2O3- |
Molecular Weight |
364.2 g/mol |
IUPAC Name |
[1-[2,6-dichloro-4-(4,4-dicyanobuta-1,3-dienyl)phenyl]-2-methylpropan-2-yl] carbonate |
InChI |
InChI=1S/C17H14Cl2N2O3/c1-17(2,24-16(22)23)8-13-14(18)6-11(7-15(13)19)4-3-5-12(9-20)10-21/h3-7H,8H2,1-2H3,(H,22,23)/p-1 |
InChI Key |
XZPQQTGETVPKTQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(CC1=C(C=C(C=C1Cl)C=CC=C(C#N)C#N)Cl)OC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(Benzyloxy)carbonyl]-5-chloro-1H-indol-3-yl}acetic acid](/img/structure/B14192147.png)

![4,5-Bis[2-methyl-5-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14192159.png)
![7'-Methylspiro[cyclohexane-1,3'-indole]](/img/structure/B14192161.png)
![1-[4-(1-Phenylethyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B14192165.png)
![2-Oxaspiro[4.4]non-7-ene-1,4-dione](/img/structure/B14192181.png)

![(5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one](/img/structure/B14192191.png)
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14192214.png)

![1-[(1R)-3-Chloro-1-phenylpropyl]-1H-indole](/img/structure/B14192223.png)



